molecular formula C26H35O8P-2 B12559111 3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate CAS No. 145545-15-9

3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate

Cat. No.: B12559111
CAS No.: 145545-15-9
M. Wt: 506.5 g/mol
InChI Key: NCQKZSYNPBVZEG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple methoxy groups and bulky tert-butyl groups, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the methoxylation of a suitable phenol derivative, followed by the introduction of tert-butyl groups through alkylation reactions. The final step often involves the phosphorylation of the phenyl ring to introduce the phosphate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Catalysts like palladium on carbon (Pd/C) and solvents like dichloromethane are commonly employed.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Hydroquinones and similar compounds.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and phosphate groups play a crucial role in its binding affinity and reactivity. Pathways involved may include oxidative stress modulation and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2,5-Di-tert-butyl-1,4-dimethoxybenzene: Similar in structure but lacks the phosphate group.

    4,4’-Di-tert-butyl-2,2’-dipyridyl: Contains tert-butyl groups but differs in its core structure.

    3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Shares tert-butyl groups but has different functional groups.

Uniqueness

3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate is unique due to its combination of methoxy, tert-butyl, and phosphate groups, which confer distinct chemical and biological properties

Properties

CAS No.

145545-15-9

Molecular Formula

C26H35O8P-2

Molecular Weight

506.5 g/mol

IUPAC Name

[3,4-ditert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate

InChI

InChI=1S/C26H37O8P/c1-25(2,3)21-17(12-11-16-13-18(30-7)23(32-9)19(14-16)31-8)15-20(34-35(27,28)29)24(33-10)22(21)26(4,5)6/h11-15H,1-10H3,(H2,27,28,29)/p-2

InChI Key

NCQKZSYNPBVZEG-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)C1=C(C(=C(C=C1C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-])OC)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.